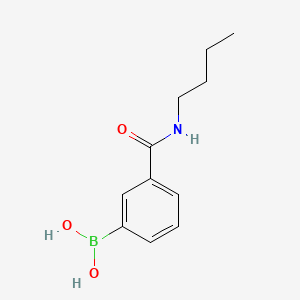

3-(Butylaminocarbonyl)phenylboronic acid

説明

“3-(Butylaminocarbonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is also known as 3-(Butylcarbamoyl)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of 3-(Butylaminocarbonyl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a butylaminocarbonyl group . The exact 3D structure is not available as the generation of conformers is disallowed due to the presence of unsupported elements .

Physical And Chemical Properties Analysis

The molecular weight of 3-(Butylaminocarbonyl)phenylboronic acid is 221.06 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact physical properties such as melting point, boiling point, and density are not available in the current literature .

科学的研究の応用

Sensing Applications

3-(Butylaminocarbonyl)phenylboronic acid: has been utilized in the development of sensors due to its ability to form reversible covalent complexes with diols and Lewis bases . This property is particularly useful in the detection of biological molecules such as glucose, which is vital for monitoring blood sugar levels in diabetic patients. The compound’s interaction with diols allows for the creation of glucose-sensitive polymers that can potentially lead to self-regulated insulin release .

Diagnostic Agents

The boronic acid moiety of the compound can be used to develop diagnostic agents. Its affinity for cis-diol-containing molecules enables it to bind with various biological substances, making it a valuable tool for the detection and quantification of biomarkers in clinical samples .

Drug Delivery Systems

Phenylboronic acids, including 3-(Butylaminocarbonyl)phenylboronic acid , can be incorporated into drug delivery systems. Their ability to respond to changes in glucose levels makes them suitable for the controlled release of insulin, offering a promising approach for the treatment of diabetes .

Therapeutic Applications

This compound’s boronic acid group can interact with various biomolecules, which is beneficial for therapeutic applications. For instance, it can be used to enhance the bioavailability and water solubility of pharmacologically active ingredients, extending their circulation time and improving their efficacy in disease prevention and therapy .

Material Science

In material science, 3-(Butylaminocarbonyl)phenylboronic acid can be used to create selective binding materials. These materials are capable of recognizing and binding to specific molecules, which is crucial for the development of highly selective sensors and imaging agents .

Biological Labelling and Protein Manipulation

The compound’s specificity for diols also allows it to be used in biological labelling and protein manipulation. It can be employed to modify proteins or label cells, aiding in the study of cellular processes and the development of new biological assays .

Separation Technologies

Due to its selective binding properties, 3-(Butylaminocarbonyl)phenylboronic acid can be used in separation technologies. It can facilitate the separation of complex mixtures by selectively binding to certain components, which is particularly useful in the purification of pharmaceuticals and other chemicals .

Wound Healing and Tumor Targeting

The compound has shown potential in wound healing and tumor targeting. Its ability to interact with tissue components and deliver therapeutic agents makes it a candidate for developing treatments that can directly act on affected areas .

Safety and Hazards

While specific safety and hazard information for 3-(Butylaminocarbonyl)phenylboronic acid is not available, general safety measures for handling boronic acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

将来の方向性

Phenylboronic acid (PBA) derivatives, including 3-(Butylaminocarbonyl)phenylboronic acid, have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions include exploring PBA-mediated targeting for tumor diagnosis and treatment, and developing drug delivery systems for siRNA and insulin .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids undergo transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This reaction is widely used for carbon-carbon bond formation .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

The compound’s properties, such as its molecular weight (22106 g/mol) and predicted pKa (787) suggest it may have favorable absorption and distribution characteristics .

Result of Action

Its role in sm cross-coupling reactions suggests it may facilitate the synthesis of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Butylaminocarbonyl)phenylboronic acid. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, the efficiency of SM cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .

特性

IUPAC Name |

[3-(butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTGJEHDHSYNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395133 | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butylaminocarbonyl)phenylboronic acid | |

CAS RN |

397843-70-8 | |

| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)